molecular formula C13H11BrN2O4S B1678731 6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid CAS No. 50648-52-7

6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid

Cat. No.: B1678731
CAS No.: 50648-52-7
M. Wt: 371.21 g/mol
InChI Key: RLCKOBLWSSOAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazo(2,1-b)thiazole, 6-(3-bromophenyl)-5,6-dihydro-, (±)-, ethanedioate (1:1) is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[2,1-b]thiazole derivatives typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with α-haloketones or α-haloesters, followed by cyclization to form the imidazo[2,1-b]thiazole core . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production methods for imidazo[2,1-b]thiazole derivatives may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Properties

CAS No.

50648-52-7

Molecular Formula

C13H11BrN2O4S

Molecular Weight

371.21 g/mol

IUPAC Name

6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid

InChI

InChI=1S/C11H9BrN2S.C2H2O4/c12-9-3-1-2-8(6-9)10-7-14-4-5-15-11(14)13-10;3-1(4)2(5)6/h1-6,10H,7H2;(H,3,4)(H,5,6)

InChI Key

RLCKOBLWSSOAOS-UHFFFAOYSA-N

SMILES

C1C(N=C2N1C=CS2)C3=CC(=CC=C3)Br.C(=O)(C(=O)O)O

Canonical SMILES

C1C(N=C2N1C=CS2)C3=CC(=CC=C3)Br.C(=O)(C(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

R 8231;  R8231;  R-8231

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 2
6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 3
Reactant of Route 3
6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 4
6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-(3-bromophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole;oxalic acid

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